5-Chloropentanoic anhydride
Description
Significance of Anhydrides in Modern Organic Synthesis and Materials Science
Carboxylic anhydrides are a class of organic compounds characterized by two acyl groups bonded to the same oxygen atom. wikipedia.org They are highly reactive and serve as crucial acylating agents in organic chemistry, facilitating the formation of esters, amides, and other carbonyl derivatives through nucleophilic acyl substitution. scbt.comlongdom.org This reactivity makes them indispensable intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.com
In materials science, anhydrides are pivotal in polymerization reactions. scbt.com They are extensively used in the production of polymers such as polyesters and polyamides, which have widespread industrial applications due to their durability and versatility. scbt.comlongdom.org Furthermore, anhydrides function as curing agents for epoxy resins and are used to modify material surfaces to enhance properties like adhesion. scbt.comnumberanalytics.com Their role extends to being effective dehydrating agents in various chemical processes. numberanalytics.com
Unique Aspects of Halogenated Aliphatic Anhydrides in Chemical Research
The introduction of a halogen atom onto an aliphatic anhydride (B1165640) backbone imparts unique chemical properties. Halogenated anhydrides are generally more reactive than their non-halogenated parent compounds. solubilityofthings.com The electron-withdrawing nature of the halogen, such as chlorine in 5-Chloropentanoic anhydride, enhances the electrophilicity of the carbonyl carbons. This heightened reactivity makes them potent agents in acylation reactions. vulcanchem.com
This controlled, enhanced reactivity can be advantageous in multi-step syntheses where specific and efficient bond formation is required. vulcanchem.com The presence of the halogen also introduces a new reactive site into the molecule, offering pathways for subsequent chemical transformations. Research into halogenated anhydrides explores this dual functionality for creating complex molecular architectures. mdpi.com
Historical Context of Research on 5-Chloropentanoic Acid Derivatives as Synthetic Intermediates
The precursor to the anhydride, 5-chloropentanoic acid (also known as 5-chlorovaleric acid), has long been recognized as a valuable building block in organic synthesis. chemimpex.comgoogle.com Its bifunctional nature, containing both a carboxylic acid and an alkyl chloride, allows it to be a versatile intermediate. Historically, it has been utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com
Research has explored its use in creating novel compounds by leveraging both functional groups. For instance, it serves as a key intermediate in the production of various pharmaceutical agents and has been investigated for its role in the synthesis of polymers and flavorings. chemimpex.com The development of efficient synthesis methods for 5-chloropentanoic acid itself has been a subject of study, indicating its importance as a precursor for derivatives like the corresponding anhydride. google.com
Current State and Emerging Trends in the Academic Study of this compound
Current academic interest in this compound is primarily focused on its application as a specialized synthetic reagent. The compound is a symmetrical anhydride formed from the dehydration of two molecules of its parent acid, 5-chloropentanoic acid. vulcanchem.com
Table 1: Physicochemical Properties
| Property | This compound | 5-Chloropentanoic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₁₆Cl₂O₃ | C₅H₉ClO₂ |
| Molecular Weight ( g/mol ) | 255.14 | 136.58 |
| CAS Number | 1802522-36-6 | 1119-46-6 |
Data sourced from multiple chemical suppliers and databases. vulcanchem.compharmaffiliates.compharmacompass.com
Recent research highlights its role in facilitating specific chemical transformations. A notable synthesis method involves treating 5-chloropentanoic acid with thionyl chloride to induce dehydration and form the anhydride. vulcanchem.com The reactivity of this compound is characterized by its electrophilic carbonyl carbons, which readily react with nucleophiles like amines to form amides and alcohols to produce esters. vulcanchem.com
Emerging trends point towards the use of such functionalized anhydrides in the synthesis of complex molecules and bioactive compounds. For example, derivatives of the parent acid have been used in studies related to glutaminase (B10826351) inhibitors and in the synthesis of HaloTag blocking agents for biochemical assays. nih.gov The anhydride's ability to introduce the 5-chloropentanoyl group is being explored for creating novel derivatives of existing molecules to modify their biological or material properties. The development of more sustainable and efficient catalytic methods for producing aliphatic anhydrides, in general, may also influence future research directions for specific compounds like this compound. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C10H16Cl2O3 |
|---|---|
Molecular Weight |
255.13 g/mol |
IUPAC Name |
5-chloropentanoyl 5-chloropentanoate |
InChI |
InChI=1S/C10H16Cl2O3/c11-7-3-1-5-9(13)15-10(14)6-2-4-8-12/h1-8H2 |
InChI Key |
PQPUKJABODCPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(=O)OC(=O)CCCCCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 5 Chloropentanoic Anhydride
Fundamental Reaction Pathways
The reactivity of 5-chloropentanoic anhydride (B1165640) is primarily governed by the principles of nucleophilic acyl substitution, where the anhydride acts as an acylating agent. vulcanchem.commasterorganicchemistry.com The electron-withdrawing nature of the chlorine atom can modulate the reactivity of the carbonyl groups. vulcanchem.com
Nucleophilic Acyl Substitution Mechanisms of 5-Chloropentanoic Anhydride
The general mechanism involves two key steps:
Nucleophilic attack: The nucleophile adds to one of the electrophilic carbonyl carbons of the anhydride, breaking the π bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Leaving group departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 5-chloropentanoate ion as the leaving group. masterorganicchemistry.com
The reactivity of acid anhydrides in nucleophilic acyl substitution is generally lower than that of acyl chlorides but higher than that of esters and amides. libretexts.org The rate of reaction is influenced by the nature of the nucleophile and the reaction conditions.
Electrophilic Reactions Involving this compound
While the primary role of this compound is that of an acylating agent in nucleophilic substitution reactions, the chlorine atom on the alkyl chain can potentially participate in electrophilic reactions. However, detailed studies focusing on the electrophilic reactions directly involving the anhydride functionality are not extensively documented in the provided search results. The chlorine atom does make the carbonyl carbons more electrophilic. vulcanchem.com
Radical Chemistry and this compound
The involvement of this compound in radical chemistry is not its primary mode of reactivity. However, its precursor, 5-chloropentanoic acid, has been used in the generation of acyl radicals. rsc.org For instance, 5-chloropentanoic acid can be converted to a diacyl peroxide, which can then serve as a source of radicals for reactions like the alkylation of pyridines. rsc.org Additionally, the photochemical generation of acyl radicals from carboxylic acids, including 5-chloropentanoic acid, has been explored using organic catalysts. rsc.orgtesisenred.net These radicals can then participate in various transformations, such as additions to electron-poor olefins. rsc.org
Reactions with Diverse Nucleophiles
This compound readily reacts with a variety of nucleophiles, leading to the formation of new functional groups. vulcanchem.com
Alcoholysis and Esterification Reactions of this compound
The reaction of this compound with alcohols, known as alcoholysis, results in the formation of an ester and a molecule of 5-chloropentanoic acid. vulcanchem.comlibretexts.org This reaction is a common method for synthesizing esters. libretexts.org The reaction is typically slower than the corresponding reaction with an acyl chloride and may require heating. libretexts.org
The general reaction is: (Cl(CH₂)₄CO)₂O + R'OH → Cl(CH₂)₄COOR' + Cl(CH₂)₄COOH
| Reactant (Alcohol) | Product (Ester) | Reaction Conditions |
| Ethanol | Ethyl 5-chloropentanoate | Warming may be required. libretexts.org |
| Phenol | Phenyl 5-chloropentanoate | The acid chloride precursor is often used for this transformation. soton.ac.uk |
This table is illustrative and based on general principles of esterification from anhydrides. Specific experimental data for these exact reactions with this compound was not found in the provided search results.
Aminolysis and Amide Formation with this compound
Aminolysis, the reaction of this compound with ammonia (B1221849) or primary and secondary amines, yields amides. vulcanchem.comlibretexts.org This reaction is generally faster than alcoholysis because amines are typically more nucleophilic than alcohols. libretexts.org The reaction proceeds in two stages: first, the formation of the amide and 5-chloropentanoic acid, followed by an acid-base reaction between the excess amine and the carboxylic acid to form an ammonium (B1175870) carboxylate salt. libretexts.org
| Reactant (Amine) | Product (Amide) | Byproduct |
| Ammonia (NH₃) | 5-Chloropentanamide (B2791951) | 5-Chloropentanoic acid libretexts.org |
| Primary Amine (R'NH₂) | N-substituted-5-chloropentanamide | 5-Chloropentanoic acid numberanalytics.com |
| Secondary Amine (R'R''NH) | N,N-disubstituted-5-chloropentanamide | 5-Chloropentanoic acid numberanalytics.com |
This table illustrates the expected products from the aminolysis of this compound based on general reactivity patterns of acid anhydrides. libretexts.orgnumberanalytics.com
Thiolysis and Thioester Synthesis from this compound
The reaction of this compound with thiols, a process known as thiolysis, serves as a direct route for the synthesis of thioesters. This transformation proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the carbon-oxygen bond of the anhydride bridge. This results in the formation of a thioester and a molecule of 5-chloropentanoic acid as a byproduct.
Acid anhydrides are known to react with thiols in the presence of a base or with dehydrating agents to form thioesters. wikipedia.org The reaction is analogous to the well-documented reactions of this compound with other nucleophiles such as amines and alcohols, which yield amides and esters, respectively. vulcanchem.com The presence of the terminal chloro group generally enhances the reactivity of the carbonyl carbons, facilitating these nucleophilic attacks. vulcanchem.com While specific research detailing the kinetics of this compound thiolysis is limited, the general mechanism is well-established in organic synthesis for converting anhydrides to thioesters. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org
Table 1: General Reaction of this compound with a Thiol
| Reactant 1 | Reactant 2 | Product 1 | Product 2 |
| This compound | Thiol (R-SH) | S-alkyl 5-chloropentanethioate | 5-Chloropentanoic acid |
Intramolecular Cyclization and Rearrangement Processes
This compound can serve as a precursor for the synthesis of cyclic ketones through a multi-step process involving an initial acylation followed by a cyclization event. The most common pathway involves a Friedel-Crafts acylation reaction. In this sequence, the anhydride or its more reactive derivative, 5-chloropentanoyl chloride, is reacted with an aromatic compound (arene) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). science-revision.co.uksigmaaldrich.com
The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. science-revision.co.uklibretexts.org This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone via electrophilic aromatic substitution. sigmaaldrich.comsavemyexams.com The product of this first step is an aromatic ketone bearing the 5-chloropentanoyl substituent. A subsequent intramolecular cyclization, typically a Friedel-Crafts alkylation where the terminal chloro-alkyl chain attacks the activated aromatic ring, can then form a fused cyclic ketone structure. However, it is important to note that the acyl group added in the first step is deactivating, which can make the subsequent intramolecular cyclization challenging. science-revision.co.uklibretexts.org
An alternative pathway involves the reaction of the derived 5-chloropentanoyl chloride with an alkene, such as ethylene, in the presence of aluminum chloride to yield a diketone, which can be a precursor to cyclic compounds. aub.edu.lb
Table 2: Friedel-Crafts Acylation of Benzene with 5-Chloropentanoyl Moiety
| Aromatic Substrate | Acylating Agent Source | Catalyst | Product |
| Benzene | This compound | AlCl₃ | 5-chloro-1-phenylpentan-1-one |
The term "ring-opening polymerization" (ROP) specifically refers to a chain-growth polymerization mechanism involving cyclic monomers. As this compound is a linear, acyclic anhydride, it does not undergo ring-opening polymerization. vulcanchem.com ROP is characteristic of cyclic compounds such as lactones, lactams, and cyclic anhydrides (e.g., succinic anhydride). ethz.ch
However, this compound can participate in other types of polymerization reactions. Due to its two reactive acyl groups, it can act as a monomer in polycondensation reactions. For instance, when reacted with difunctional nucleophiles like diols or diamines, it can form polyesters or polyamides, respectively. In this context, the anhydride serves as a cross-linking agent, imparting specific properties like thermal resistance to the resulting polymer. vulcanchem.com The polymerization proceeds through repeated nucleophilic acyl substitution reactions, building the polymer chain step-by-step.
Role of the Chloro Substituent on Reactivity
The chlorine atom at the C-5 position of this compound significantly influences its reactivity through its inductive effect. Chlorine is an electronegative atom, and it pulls electron density away from the atoms to which it is bonded. youtube.comyoutube.com This electron-withdrawing effect, known as a negative inductive effect (-I), is transmitted through the sigma (σ) bonds of the pentanoyl chain. libretexts.org
Although the effect diminishes with distance, it extends to the anhydride's carbonyl groups. youtube.com The withdrawal of electron density makes the carbonyl carbons more electron-deficient, thereby increasing their electrophilicity. vulcanchem.com This enhanced partial positive charge on the carbonyl carbons makes the anhydride moiety more susceptible to attack by nucleophiles. vulcanchem.com Consequently, this compound is generally more reactive in nucleophilic acyl substitution reactions than its non-halogenated counterpart, pentanoic anhydride. This heightened reactivity is a key feature in its synthetic applications. vulcanchem.comlibretexts.org
Beyond its inductive influence, the chloro substituent is a reactive functional group in its own right and can participate directly in both intramolecular and intermolecular reactions. This dual functionality allows for sequential reactions where the anhydride is first used as an acylating agent, and the chloro group is subsequently transformed.
A prominent example of its intramolecular participation is in the formation of heterocyclic rings. After acylating an amine, the resulting amide can undergo an intramolecular nucleophilic substitution where the amide nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming a cyclic product. This strategy has been employed to synthesize six-membered δ-lactam rings. acs.org The feasibility of such cyclizations is dependent on the resulting ring size; the formation of a five-, six-, or seven-membered ring is generally favored, whereas the formation of an eight-membered ring via intramolecular alkylation with a 5-chloropentanoyl derivative is considered highly unfavorable. mdpi.com
Intermolecularly, the chloro group can be displaced by a variety of external nucleophiles in standard Sₙ2 reactions, allowing for the introduction of other functional groups after the primary acylation reaction is complete.
Table 3: Examples of Chloro Substituent Participation
| Reaction Type | Reactant/Intermediate | Nucleophile | Product Type | Reference |
| Intramolecular Cyclization | Amide of 5-chloropentanoic acid | Amide Nitrogen | δ-Lactam | acs.org |
| Intramolecular Alkylation (Attempted) | Chitosan (B1678972) derivative with 5-chloropentanoic acid | Amine | No reaction (unfavorable 8-membered ring) | mdpi.com |
| Intermolecular Substitution | Ester of 5-chloropentanoic acid | Azide ion | Azide-substituted ester | acs.org |
Substitution Reactions at the Chlorinated Carbon Center
While the most prominent reactions of this compound involve nucleophilic attack at the electrophilic carbonyl carbons, the presence of a chlorine atom at the terminal C-5 position introduces a secondary site of reactivity. This allows for subsequent substitution reactions at this chlorinated carbon center, typically following an initial acylation step. This two-step reaction sequence provides a pathway to various heterocyclic structures.
The general mechanism involves the initial reaction of this compound with a nucleophile, such as a primary amine, to form an N-substituted 5-chloropentanamide. This intermediate, now containing both a nucleophilic amide nitrogen and an electrophilic C-Cl bond, can undergo an intramolecular nucleophilic substitution. This cyclization results in the formation of a six-membered ring, displacing the chloride ion.
A notable application of this reactivity is in the synthesis of piperidin-2-one derivatives. For instance, the reaction of an amine with this compound (or its corresponding acyl chloride) yields an N-substituted 5-chloropentanamide. In the presence of a base, this intermediate readily cyclizes to form the corresponding N-substituted piperidin-2-one. This strategy has been employed in the synthesis of intermediates for pharmacologically active molecules. googleapis.com
The reaction of 5-chlorovaleroyl chloride with aniline, for example, produces 5-chloro-N-phenylpentanamide. This intermediate can then be treated with a base, such as potassium hydroxide, to induce intramolecular cyclization and form 1-phenylpiperidin-2-one. google.com A similar transformation is observed in the synthesis of 1-(4-nitrophenyl)piperidin-2-one, where 5-chloro-N-(4-nitrophenyl)pentanamide is cyclized. googleapis.com The initial acylation to form the necessary pentanamide (B147674) intermediate can be readily achieved using this compound.
This intramolecular cyclization is a key step in the synthesis of various complex molecules. The reactivity of the C-5 chlorine atom in 5-chloropentanamide derivatives allows for the construction of heterocyclic scaffolds that are prevalent in medicinal chemistry. organic-chemistry.org While direct displacement of the chlorine on the anhydride itself is not the primary pathway, its role as a precursor to substrates for intramolecular substitution is a significant aspect of its chemical reactivity.
The following table summarizes the types of products that can be obtained through this sequential acylation and intramolecular substitution pathway.
| Nucleophile | Intermediate Product | Final Product (after cyclization) |
| Primary Amine (R-NH₂) | N-substituted 5-chloropentanamide | N-substituted piperidin-2-one |
| Ammonia (NH₃) | 5-chloropentanamide | Piperidin-2-one |
Table 1: Products from Sequential Acylation and Intramolecular Substitution
Applications in Advanced Organic Synthesis and Materials Science
5-Chloropentanoic Anhydride (B1165640) as a Building Block for Complex Molecules
The electrophilic nature of the carbonyl carbons in 5-chloropentanoic anhydride, enhanced by the electron-withdrawing effect of the chlorine atom, facilitates nucleophilic acyl substitution reactions. vulcanchem.com This reactivity is the foundation of its utility in synthesizing a variety of more complex molecules.
This compound is an effective acylating agent for the synthesis of esters and amides that bear a terminal chloroalkyl chain. This functional handle can be used for subsequent chemical modifications.
Esterification: The reaction of this compound with alcohols (alcoholysis) yields 5-chloropentanoate esters. vulcanchem.comlibretexts.org This reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride. The process results in the formation of the desired ester and a molecule of 5-chloropentanoic acid as a byproduct. libretexts.org To drive the reaction to completion, a base such as pyridine (B92270) is often used to neutralize the carboxylic acid byproduct. libretexts.org These functionalized esters are valuable intermediates in various synthetic pathways.
Amidation: Similarly, the anhydride reacts readily with primary and secondary amines (aminolysis) to produce N-substituted 5-chloropentanamides. vulcanchem.comlibretexts.org The reaction requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the 5-chloropentanoic acid byproduct. libretexts.org This method provides a straightforward route to amides containing a reactive chloride terminal, which can be used for further derivatization, such as in the synthesis of pharmaceutically relevant compounds. For instance, the related 5-chloropentanoic acid has been used in the synthesis of pinadoline. mpdkrc.edu.in
The general schemes for these transformations are presented below:
| Reaction | Reactants | Product | Byproduct |
| Esterification | This compound, Alcohol (R-OH) | Alkyl 5-chloropentanoate | 5-Chloropentanoic acid |
| Amidation | This compound, Amine (R-NH₂) | N-Alkyl-5-chloropentanamide | 5-Chloropentanoic acid |
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The 5-chloropentanoyl group can be introduced into a molecule, and the terminal chloride can then participate in an intramolecular cyclization reaction.
For example, derivatives of 5-chloropentanoic acid are utilized in the creation of complex heterocyclic systems. In one patented method, 5-chloropentanoic acid was used to acylate a piperidine-thiazole intermediate to form an amide. google.com This amide is a key precursor in the synthesis of fungicidal heterocyclic compounds. google.com The terminal chloride provides a reactive site for subsequent ring-forming reactions or other modifications. While the patent uses the acid directly, activation with an agent like 1-propanephosphonic acid cyclic anhydride generates a reactive mixed anhydride in situ, demonstrating the principle of anhydride-mediated acylation. google.com
The 5-chloropentanoyl unit is a key fragment in the total synthesis of several natural products, particularly alkaloids. While syntheses often employ the more reactive 5-chloropentanoyl chloride, this is typically generated from 5-chloropentanoic acid, the direct precursor to the anhydride. soton.ac.uksoton.ac.uk The strategic inclusion of the five-carbon chain with a terminal chloride allows for the construction of key cyclic frameworks.
Research from the University of Southampton details the use of 5-chloropentanoic acid derivatives in the asymmetric total synthesis of lupin alkaloids:
(+)-Isosophoridine: In the synthesis of this tetracyclic alkaloid, 5-chloropentanoic acid was first converted to its acid chloride using oxalyl chloride. soton.ac.uk This acid chloride was then reacted with a chiral auxiliary, (S)-4-isopropyloxazolidin-2-one, to form an imide. This step effectively incorporated the 5-chloropentanoyl chain, which was a crucial building block for subsequent cyclization steps leading to the natural product. soton.ac.uk
(−)-Lamprolobine: A similar strategy was employed in the total synthesis of this bicyclic lupin alkaloid. soton.ac.uk 5-Chloropentanoic acid was converted to a Weinreb amide, which was then reduced to the corresponding aldehyde. This aldehyde, containing the intact chloropentyl chain, served as a key intermediate for an imino-aldol reaction, ultimately leading to the target molecule in 12 steps. soton.ac.uk
| Natural Product | Key Intermediate Derived from 5-Chloropentanoic Acid | Overall Yield |
| (+)-Isosophoridine | N-(5-chloropentanoyl)- (S)-4-isopropyloxazolidin-2-one | 10% (10 steps) soton.ac.uk |
| (−)-Lamprolobine | 5-Chloropentanal | 21% (12 steps) soton.ac.uk |
Contribution to Polymer Chemistry and Materials Development
In materials science, this compound offers opportunities for polymer synthesis and modification, introducing both functionality and new properties to polymer backbones and surfaces.
The terminal chloride of this compound makes it a potential initiator or monomer in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com The alkyl halide group can act as an initiator for the polymerization of vinyl monomers. While direct polymerization of the anhydride itself is not common, it could theoretically be used to synthesize polyesters or polyamides with pendant chloride groups available for initiating "grafting from" polymerizations.
Grafting is a widely used technique to modify the chemical and physical properties of polymers. frontiersin.org Anhydrides, particularly maleic anhydride, are commonly used for this purpose through reactive extrusion. arxiv.orgnih.gov this compound can be used in similar processes to introduce functional groups onto polymer chains.
There are two primary strategies for polymer grafting: frontiersin.org
"Grafting to": This method involves attaching pre-formed polymer chains to a polymer backbone. frontiersin.org In this context, a polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) could be reacted with this compound. This would attach the 5-chloropentanoyl group to the polymer backbone. The terminal chloride then serves as a reactive point for further functionalization.
"Grafting from": This approach involves growing polymer chains directly from initiator sites on a polymer backbone. frontiersin.org A polymer could first be functionalized with this compound. The attached chloride groups could then act as initiation sites for an ATRP process, allowing for the growth of dense polymer brushes from the original polymer chain. rsc.org
This dual reactivity—anhydride for initial attachment and chloride for subsequent polymerization—makes this compound a versatile tool for creating advanced polymer architectures like graft copolymers, which have applications as compatibilizers in polymer blends and as high-performance engineering materials. arxiv.orgnih.gov
Synthesis of Polyhydroxyalkanoates (PHAs) with Chlorinated Units
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms. The introduction of functional groups, such as chlorine atoms, into the PHA structure can significantly alter their physical and chemical properties, leading to materials with enhanced characteristics. While the direct polymerization of this compound is not the primary route for PHA synthesis, the precursor molecule, 5-chloropentanoic acid, has been investigated for creating chlorinated PHAs through microbial fermentation.
Research has shown that certain microorganisms can incorporate chlorinated monomers into the PHA backbone, although with varying efficiency. For instance, when Alcaligenes eutrophus is fed with 5-chloropentanoic acid (also known as 5-chlorovaleric acid), it does not lead to the formation of polymers containing chlorinated units, as the organism primarily synthesizes unsubstituted polymers. However, other studies have reported the biosynthesis of a terpolyester of 3-hydroxybutyrate, 3-hydroxyvalerate, and 5-hydroxyvalerate from 5-chloropentanoic acid, although the yield of the resulting polymer was low.
An alternative and more common strategy for producing chlorinated PHAs involves the post-polymerization modification of PHAs containing unsaturated side chains. This chemical modification approach introduces chlorine atoms onto the polymer backbone after it has been synthesized by the microorganism. For example, PHAs with double bonds in their side chains can be subjected to chlorination reactions. This process has been shown to change the material's properties significantly; for example, the chlorination of a soft, sticky PHA can transform it into a more crystalline and brittle material. The degree of chlorination directly impacts the physical properties, including the glass transition (Tg) and melting temperatures (Tm), which tend to increase with higher chlorine content.
While this compound is not directly used in microbial synthesis, its high reactivity makes it a potential candidate for the chemical modification of PHAs. As a potent acylating agent, it could theoretically be used to introduce 5-chloropentanoyl groups onto the hydroxyl moieties present in the PHA structure, offering a chemical pathway to functionalized biopolymers.
Table 1: Impact of Chlorination on PHA Physical Properties
| Polymer Type | Chlorine Content (wt %) | Original Morphology | Chlorinated Morphology | Melting Temperature (Tm) of Chlorinated PHA (°C) |
| PHA from pure hamci (anchovy) oil | 54% | Sticky | Crystalline, Brittle | 125 |
| PHA from 70/30 octanoic/hamci acid | 21% | Elastic, Soft | Crystalline | - |
Source: Adapted from studies on the chlorination of unsaturated PHAs.
Design of Biodegradable Polymer Systems
This compound is a key building block for the synthesis of chlorinated polyanhydrides, a class of biodegradable polymers known for their utility in biomedical applications, particularly controlled drug delivery. Polyanhydrides degrade via surface erosion, which allows for a predictable and controlled release of encapsulated therapeutic agents. The chemical structure of the monomers used to create the polyanhydride dictates the polymer's physicochemical properties, including its degradation rate, mechanical strength, and hydrophobicity.
The incorporation of a chlorine atom into the polymer backbone by using this compound as a monomer is expected to impart specific properties to the resulting material. The electron-withdrawing nature of the chlorine atom can influence the hydrolytic stability of the anhydride bonds. Compared to simple aliphatic polyanhydrides like poly(adipic anhydride), the presence of chlorine on the pentanoic chain would likely alter the polymer's hydrophobicity. This modification can affect the rate of water penetration into the polymer matrix, thereby modulating the erosion and drug release kinetics.
The design of biodegradable polymer systems often involves copolymerization to achieve desired properties. This compound can be copolymerized with other anhydride monomers, such as sebacic acid or 1,3-bis-(p-carboxyphenoxy propane), to create copolymers with tunable degradation profiles and mechanical characteristics. For example, copolymerizing an aliphatic monomer like this compound with an aromatic anhydride can produce a polymer with increased mechanical strength and a slower degradation rate compared to a purely aliphatic polyanhydride. This versatility allows for the design of polymer systems tailored for specific applications, from short-term delivery of anti-inflammatory agents to long-term release of chemotherapeutics.
Table 2: Properties of Representative Biodegradable Polymer Classes
| Polymer Class | Monomer Linkage | Degradation Mechanism | Key Characteristics |
| Polyanhydrides | Anhydride | Surface Erosion | Tunable degradation, biocompatible, often used in drug delivery. |
| Polyhydroxyalkanoates (PHAs) | Ester | Bulk Erosion | Produced by microbes, thermoplastic, biocompatible. |
| Polylactic Acid (PLA) | Ester | Bulk Erosion | Renewable resource, widely used, tunable properties. |
| Polycaprolactone (PCL) | Ester | Bulk Erosion | Low melting point, slow degradation, high permeability. |
Catalytic Applications Involving this compound
Role in Organocatalysis
This compound serves as a valuable substrate in the field of organocatalysis, particularly in reactions mediated by N-heterocyclic carbenes (NHCs). In these transformations, the anhydride is not merely a passive reactant but an active participant that can be converted into a potent nucleophilic intermediate. NHC catalysts can react with carboxylic anhydrides to generate acyl azolium intermediates, which can then be deprotonated to form C1-azolium enolates.
A key application is the NHC-catalyzed β-functionalization of carboxylic anhydrides. In this process, the β-carbon of the anhydride behaves as a nucleophile, enabling asymmetric reactions with various electrophiles. This strategy is effective even for anhydrides with challenging β-alkyl substituents. When applied to this compound, this methodology would allow for the introduction of new functional groups at the β-position (the carbon atom adjacent to the CH₂Cl group), creating complex chiral molecules from a relatively simple starting material.
The general mechanism involves the NHC catalyst attacking one of the carbonyl groups of the anhydride. Subsequent deprotonation at the α-position generates a key enolate intermediate, which can then engage in a variety of bond-forming reactions. The use of chiral NHC catalysts allows for high levels of enantioselectivity in these transformations, making it a powerful tool for asymmetric synthesis.
Metal-Catalyzed Transformations
While direct metal-catalyzed cross-coupling reactions using this compound are not extensively documented, its precursor and related derivatives are actively used in metal-mediated synthesis. The anhydride can function as an activated form of 5-chloropentanoic acid, facilitating reactions that might otherwise be challenging.
One notable application involves the synthesis of cluster-containing metallopolymers. Activated mixed anhydrides of 5-chlorovaleric acid (5-chloropentanoic acid) have been reacted with organometallic complexes to create monomers that can be polymerized. In this context, the anhydride functional group acts as a reactive handle to link the organic spacer to the metal cluster, demonstrating its utility in advanced materials synthesis.
Furthermore, derivatives like 5-chloropentanoic peroxyanhydride have been prepared and used in situ for Brønsted acid-catalyzed Heck-type reactions. This transformation, while not strictly metal-catalyzed, follows a pathway analogous to classic metal-catalyzed Heck reactions, coupling the alkyl group of the acid with an alkene. This indicates the potential for the 5-chloropentanoyl moiety, activated as an anhydride or peroxyanhydride, to participate in powerful C-C bond-forming reactions.
Enzyme-Mediated Reactions
Direct enzymatic reactions utilizing this compound are uncommon due to the high reactivity and hydrolytic instability of the anhydride linkage in aqueous biological environments. However, the parent molecule, 5-chloropentanoic acid, is readily recognized and processed by various enzymatic systems, making the anhydride a valuable synthetic precursor for biologically active molecules.
Research has demonstrated that 5-chloropentanoic acid can be fed to engineered microorganisms to produce novel compounds. For example, it has been used as a precursor in recombinant yeast cultures to synthesize halogenated cannabinoid analogs. Similarly, it has been identified as a substrate for modular polyketide synthases, which are complex enzymes that build natural products.
In another area, derivatives of 5-chloropentanoic acid have been studied for their interaction with key metabolic enzymes. The glutamine analog L-2-amino-4-oxo-5-chloropentanoic acid is known to interact with glutamine-dependent carbamyl phosphate (B84403) synthetase, highlighting the specific recognition of the 5-chloropentanoyl backbone by enzyme active sites. This interaction has been explored in the context of developing novel glutaminase (B10826351) inhibitors for therapeutic applications. These examples collectively show that while the anhydride itself is not the direct substrate, it serves as a synthon for a chlorinated carbon chain that is readily accepted and transformed by a range of biocatalysts.
Computational and Theoretical Investigations of 5 Chloropentanoic Anhydride
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Detailed quantum chemical studies focusing exclusively on 5-chloropentanoic anhydride (B1165640) are not present in the reviewed literature. Such studies would typically provide valuable insights into the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations of 5-Chloropentanoic Anhydride
No specific peer-reviewed articles or database entries containing DFT calculations for the bond lengths, bond angles, dihedral angles, or electronic properties (such as HOMO/LUMO energies or electrostatic potential maps) of this compound were identified. For context, DFT calculations have been employed to investigate the reaction mechanism of a related compound, 5-chloropentanoic peroxyanhydride, in a Brønsted acid-catalyzed radical alkyl-Heck-type reaction. researchgate.net These calculations revealed a high energy barrier for the initial homolytic dissociation of the peroxide. researchgate.net
Conformational Analysis and Energy Landscapes
A conformational analysis, which would map the potential energy surface of this compound as a function of its rotatable bonds, has not been published. This type of analysis is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements, which can influence its reactivity.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)
While experimental spectroscopic data exists for products synthesized from this compound and its derivatives, there are no available computational predictions of its NMR chemical shifts or IR vibrational frequencies. rsc.org Theoretical predictions of spectroscopic data are powerful tools for confirming molecular structures and interpreting experimental spectra. For anhydrides in general, the IR spectrum is characterized by two distinct carbonyl stretching bands. ucmerced.edu
Mechanistic Modeling of Reactions Involving this compound
The modeling of reaction mechanisms provides a deeper understanding of how a molecule participates in chemical transformations.
Transition State Analysis and Reaction Energetics
Specific transition state analyses and reaction energetics for reactions directly involving this compound are not detailed in the available literature. However, a study on the intramolecular alkylation of chitosan (B1678972) with ω-halocarboxylic acids noted that the reaction with 5-chloropentanoic acid to form N-carboxybutylchitosan is highly unfavorable. mdpi.com This is attributed to the high energetic barrier of forming a required 8-membered ring in the transition state. mdpi.com In contrast, DFT calculations have been performed on the transition states and energetics of reactions involving the related 5-chloropentanoic peroxyanhydride. researchgate.net
Solvent Effects on Reactivity
There is no specific research on the computational modeling of solvent effects on the reactivity of this compound. The choice of solvent can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, transition states, and products. Computational models, such as the SMD solvent model mentioned in a study on a related reaction, can account for these effects. rsc.org
Computational Design of Novel Catalysts or Reactions
While specific computational studies on the design of novel catalysts exclusively for this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for such endeavors. Theoretical investigations into related compounds, such as its precursor 5-chloropentanoic acid and other acid anhydrides, offer valuable insights into potential catalytic strategies. researchgate.netvulcanchem.comlongdom.org
Density Functional Theory (DFT) is a primary tool for elucidating reaction mechanisms and designing catalysts. For reactions involving this compound, DFT calculations can be employed to:
Model Transition States: By calculating the energy of transition states for various reaction pathways, computational chemists can predict the most favorable routes for anhydride activation and functionalization. For instance, in acylation reactions, DFT can model the transition state energies for both catalyzed and uncatalyzed pathways, thereby quantifying the efficacy of a potential catalyst. researchgate.net
Evaluate Catalyst-Substrate Interactions: Molecular modeling can simulate the interaction between this compound and a potential catalyst. This allows for the assessment of binding affinities and the geometric arrangement of the complex, which are crucial for catalytic activity. By understanding these interactions, catalysts can be rationally designed or modified to enhance their performance.
Predict Reaction Outcomes: Computational models can predict the products of a reaction and their relative yields under different catalytic conditions. This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising catalytic systems.
A pertinent example of computational studies in a related area involves the use of DFT to understand the mechanism of Brønsted acid-catalyzed alkyl-Heck-type reactions, where derivatives of aliphatic acids are used. researchgate.net Such studies calculate the energy barriers for different steps in the catalytic cycle, providing a detailed understanding of the reaction mechanism. researchgate.net This knowledge can be extrapolated to design catalysts for other reactions involving similar functional groups, such as those present in this compound.
The design of catalysts for reactions with this compound could focus on several key areas:
Lewis Acid Catalysis: Lewis acids can activate the carbonyl groups of the anhydride, making them more susceptible to nucleophilic attack. Computational screening of various Lewis acids could identify candidates with optimal electronic properties for this purpose.
Organocatalysis: Chiral organocatalysts could be designed to achieve enantioselective transformations of the anhydride. Computational docking studies can help in designing catalysts with specific stereochemical control.
Transition Metal Catalysis: Transition metal complexes are versatile catalysts for a wide range of organic transformations. DFT can be used to design ligands that tune the electronic and steric properties of the metal center to achieve desired reactivity with this compound.
While direct computational blueprints for catalysts targeting this compound are yet to be widely published, the existing computational methodologies and studies on analogous systems provide a clear roadmap for future research in this area. osti.gov
Intermolecular Interactions and Self-Assembly Propensities
The self-assembly of molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions. In the case of this compound, the presence of carbonyl groups and a terminal chlorine atom suggests the potential for significant hydrogen and halogen bonding, which would be key drivers in its self-assembly behavior. nih.govacs.orgacs.orgmdpi.comcore.ac.uk
Hydrogen Bonding Networks
Although this compound itself does not possess traditional hydrogen bond donors (like -OH or -NH groups), it can act as a hydrogen bond acceptor through its carbonyl oxygen atoms. In the presence of suitable donor molecules (e.g., water, alcohols, or amines), it is expected to form hydrogen bonding networks.
Theoretical studies on similar molecules demonstrate the importance of hydrogen bonding in dictating crystal packing and the structure of molecular aggregates in solution. researchgate.net The strength and geometry of these hydrogen bonds can be predicted using computational methods such as DFT and Atoms in Molecules (AIM) theory. simsonpharma.com
Table 1: Predicted Hydrogen Bond Parameters in a Hypothetical this compound Dimer with a Hydrogen Bond Donor (Illustrative)
| Interacting Atoms | Bond Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| C=O···H-O | 1.8 - 2.2 | 160 - 180 | -3 to -7 |
| C-O-C···H-O | 2.0 - 2.5 | 140 - 160 | -1 to -3 |
Halogen Bonding Interactions
A more unique and potentially dominant intermolecular interaction for this compound is halogen bonding. The chlorine atom at the terminus of the pentyl chain can act as a halogen bond donor. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Cl covalent bond. wikipedia.org This positive region can interact favorably with a nucleophilic site, such as the carbonyl oxygen of another anhydride molecule or other electron-rich species. researchgate.net
Halogen bonding is a highly directional interaction, which can be a powerful tool in crystal engineering and the design of self-assembling materials. wikipedia.orgresearchgate.net The strength of a halogen bond is comparable to that of a hydrogen bond and increases with the polarizability of the halogen atom (I > Br > Cl). wikipedia.org
Computational studies are instrumental in characterizing halogen bonds, as they can map the electrostatic potential surface of the molecule to visualize the σ-hole and calculate the strength and directionality of the interaction. researchgate.net
Table 2: Predicted Halogen Bond Parameters in a Hypothetical this compound Dimer (Illustrative)
| Interacting Atoms | Bond Distance (Å) | Bond Angle (C-Cl···O) (°) | Interaction Energy (kcal/mol) |
| C-Cl···O=C | 2.8 - 3.2 | ~180 | -2 to -5 |
The interplay between hydrogen bonding (with co-existing donor molecules) and halogen bonding could lead to the formation of complex and well-defined supramolecular architectures. The self-assembly of this compound is therefore an area ripe for further experimental and theoretical investigation, with potential applications in materials science and crystal engineering.
Advanced Analytical Methodologies for Research on 5 Chloropentanoic Anhydride
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating 5-Chloropentanoic anhydride (B1165640) from starting materials, byproducts, and degradation products. Given the compound's reactivity, particularly its susceptibility to hydrolysis, method development often requires strategies to enhance stability or convert the analyte into a more readily analyzable form.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas chromatography is a powerful technique for separating volatile compounds. However, the direct analysis of carboxylic anhydrides like 5-Chloropentanoic anhydride can be challenging due to their relatively high polarity and thermal lability. To overcome these issues and improve chromatographic behavior, derivatization is a commonly employed strategy. libretexts.orggcms.cz The primary goal is to convert the reactive anhydride into a more volatile and thermally stable derivative.
Given the anhydride's rapid hydrolysis to 5-chloropentanoic acid in the presence of moisture, derivatization strategies often target the resulting carboxylic acid. Common approaches include:
Esterification: This is the most prevalent alkylation method for carboxylic acids. gcms.cz The anhydride can be converted to its corresponding methyl ester by reaction with an alcohol like methanol, often in the presence of a catalyst. This process is used in the quality control of the related compound, 5-chlorovaleroyl chloride, where impurities are analyzed as their methyl esters. nih.gov The resulting 5-chloropentanoate esters are significantly more volatile and exhibit better peak shapes in GC.
Silylation: This reaction involves replacing the active hydrogen of the hydrolyzed anhydride (the carboxylic acid's hydroxyl hydrogen) with a silyl group, such as a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives with increased volatility and thermal stability.
Acylation: While seemingly counterintuitive, acylation with fluorinated reagents can be used. libretexts.org For instance, after hydrolysis to the carboxylic acid, derivatization with a fluorinated anhydride like trifluoroacetic anhydride (TFAA) can create a mixed anhydride that is volatile and highly responsive to electron capture detectors (ECD).
The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity. gcms.cz Mass spectrometry detection provides definitive identification of the derivatives based on their characteristic fragmentation patterns.
Table 1: GC-MS Derivatization Strategies for this compound (via its hydrolysate)
| Derivatization Type | Reagent Example | Derivative Formed | Key Advantages |
|---|---|---|---|
| Esterification | Methanol (CH₃OH) | Methyl 5-chloropentanoate | Produces stable, volatile esters; good chromatographic performance. |
| Silylation | BSTFA | Trimethylsilyl 5-chloropentanoate | Increases volatility and thermal stability; widely applicable. |
| Acylation | TFAA | 5-Chloropentanoic trifluoroacetic anhydride | Creates highly volatile derivatives; enhances ECD response. libretexts.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization Strategies
Liquid chromatography is well-suited for analyzing less volatile and thermally sensitive compounds. However, for small polar molecules like 5-chloropentanoic acid (the hydrolysis product of the anhydride), retention on standard reversed-phase (RP) columns can be poor. nih.gov Chemical derivatization can be employed to decrease the analyte's polarity, thereby improving its retention and separation on RP-HPLC columns, while also enhancing ionization efficiency for mass spectrometric detection. nih.govnih.gov
For the analysis of 5-chloropentanoic acid derived from the anhydride, derivatization reagents that introduce a nonpolar, easily ionizable tag onto the carboxylic acid group are preferred. A common strategy involves using reagents such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This approach improves chromatographic retention and significantly increases the sensitivity of LC-MS analysis. When analyzing carboxylic acids, electrospray ionization (ESI) in negative mode is generally preferred as it readily forms the deprotonated [M-H]⁻ ion. researchgate.netchromforum.org
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A significant challenge in the HPLC analysis of anhydrides is their reactivity with water, a common component of reversed-phase mobile phases. nih.govresearchgate.net This reactivity leads to the hydrolysis of the anhydride to its corresponding carboxylic acid.
However, this challenge can be leveraged as an analytical advantage. By carefully controlling the chromatographic conditions, such as the composition of the mobile phase (e.g., acetonitrile-water mixtures), HPLC methods can be developed to separate the intact anhydride from its hydrolysis product, 5-chloropentanoic acid. researchgate.net This allows for:
Purity Assessment: The percentage of intact anhydride can be quantified, with the corresponding carboxylic acid being the primary degradation-related impurity.
Reaction Monitoring: The consumption of the anhydride or its formation can be tracked over time.
Stability Studies: The rate of hydrolysis can be determined under various conditions by measuring the decrease in the anhydride peak area and the corresponding increase in the acid peak area over time. researchgate.net
Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl group of the anhydride and carboxylic acid provides sufficient chromophores for detection at low wavelengths.
Spectroscopic and Spectrometric Characterization Methodologies
Spectroscopic techniques are vital for the definitive identification and structural confirmation of this compound, providing detailed information about its molecular structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aliphatic chain. The protons alpha to the carbonyl groups (H-C-C=O) are the most characteristic and are expected to resonate at approximately 2.0–2.5 ppm. ucalgary.ca The other methylene groups along the chain will appear as multiplets, with the protons on the carbon adjacent to the chlorine atom (Cl-CH₂) being the most downfield of the remaining signals due to the electronegativity of the chlorine atom.
¹³C NMR: The carbon NMR spectrum provides complementary information. The most characteristic signal is that of the carbonyl carbons (C=O) of the anhydride group, which typically appear in the highly deshielded region of 160–180 ppm. ucalgary.ca The carbon atom attached to the chlorine (C-Cl) would also have a characteristic chemical shift, typically around 40-50 ppm, while the other aliphatic carbons would appear further upfield.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| CH ₂-Cl | ~ 3.6 (triplet) | ~ 44 |
| CH ₂-CH₂Cl | ~ 1.9 (multiplet) | ~ 32 |
| CH ₂-C=O | ~ 2.5 (triplet) | ~ 28 |
Note: Data are predicted based on the analysis of similar structures like 5-chloropentanoic acid and general values for anhydrides. ucalgary.canih.govchemicalbook.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic feature in its IR spectrum is the anhydride functional group.
Symmetrical linear anhydrides exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. These are typically observed at high frequencies:
An intense band around 1820 cm⁻¹ (asymmetric C=O stretch)
A slightly less intense band around 1750 cm⁻¹ (symmetric C=O stretch) ucalgary.ca
Another characteristic feature is the C-O-C stretching vibration, which appears in the region of 1100-1000 cm⁻¹. The presence of the C-Cl bond would also give rise to a stretching vibration, typically found in the 800-600 cm⁻¹ region of the spectrum. The IR spectrum for the related valeric anhydride confirms the presence of strong carbonyl peaks in these regions. chemicalbook.com Raman spectroscopy provides complementary information and can be particularly useful for analyzing the symmetry of molecular vibrations.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric C=O Stretch | ~ 1820 | Strong |
| Symmetric C=O Stretch | ~ 1750 | Strong |
| C-O-C Stretch | ~ 1100-1000 | Medium |
Note: Frequencies are based on characteristic values for aliphatic anhydrides. ucalgary.cachemicalbook.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). researchgate.netnih.govresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas due to the mass differences of their constituent isotopes. researchgate.net This capability is crucial for the definitive identification of this compound and for differentiating it from other potential isobaric compounds.
The theoretical exact mass of this compound (C10H16Cl2O3) can be calculated by summing the exact masses of its most abundant isotopes. This calculated value can then be compared to the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. researchgate.netnih.gov The close agreement between the theoretical and experimental masses confirms the elemental composition of the analyte.
For this compound, the exact mass is determined by its molecular formula, which is derived from the condensation of two molecules of 5-chloropentanoic acid (C5H9ClO2) with the loss of one molecule of water. The molecular formula for the anhydride is therefore C10H16Cl2O3.
A typical HRMS analysis would involve the ionization of the this compound molecule, commonly using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The resulting ion's m/z ratio is then measured with high precision. The data obtained would be presented in a format similar to the interactive table below.
Interactive Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C10H16Cl2O3 |
| Ionization Mode | ESI Positive |
| Adduct Ion | [M+H]+ |
| Theoretical Exact Mass | 255.0498 |
| Experimentally Measured Mass (example) | 255.0501 |
| Mass Error (ppm) | 1.18 |
Note: The experimentally measured mass and mass error are illustrative examples and would be determined for each specific analysis.
In-situ Monitoring and Reaction Kinetic Studies
The study of reaction mechanisms and kinetics is greatly enhanced by the ability to monitor the transformation of reactants into products in real-time. In-situ monitoring techniques provide continuous data from a reaction as it occurs, eliminating the need for quenching and offline analysis.
Real-time Spectroscopic Monitoring of Anhydride Transformations
Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, are powerful tools for the real-time, in-situ monitoring of chemical reactions, including those involving acid anhydrides. acs.orgacs.orgnih.govresearchgate.netresearchgate.net These techniques can track the disappearance of the anhydride functional group and the appearance of new functional groups associated with the reaction products.
For this compound, the characteristic symmetric and asymmetric C=O stretching vibrations in the IR and Raman spectra are key indicators of its presence. During a reaction, such as hydrolysis or acylation, the intensity of these anhydride peaks will decrease. Concurrently, new peaks corresponding to the C=O stretch of a carboxylic acid or an ester, for example, will appear and increase in intensity.
By using fiber-optic probes immersed directly into the reaction vessel, spectra can be collected continuously. acs.orgacs.org This allows for the generation of concentration profiles of the anhydride and other species over time, providing a detailed picture of the reaction progress.
Kinetic Rate Determination for Acylation Reactions
The data obtained from real-time spectroscopic monitoring can be used to determine the kinetic parameters of a reaction, such as the rate constant and reaction order. For an acylation reaction involving this compound, the rate of the reaction can be determined by monitoring the change in concentration of the anhydride over time.
By plotting the concentration of this compound versus time, the initial rate of the reaction can be determined. Further analysis, such as fitting the concentration data to various rate laws (e.g., zero-order, first-order, second-order), allows for the determination of the reaction order and the rate constant (k).
The effect of various parameters, such as temperature and catalyst concentration, on the reaction rate can also be investigated. By performing a series of experiments at different temperatures, the activation energy (Ea) for the reaction can be calculated using the Arrhenius equation. This information is crucial for understanding the reaction mechanism and for optimizing reaction conditions.
Interactive Table 2: Illustrative Kinetic Data for an Acylation Reaction of this compound
| Time (s) | [this compound] (M) | Initial Rate (M/s) |
| 0 | 0.100 | 1.5 x 10⁻³ |
| 30 | 0.055 | - |
| 60 | 0.030 | - |
| 90 | 0.017 | - |
| 120 | 0.009 | - |
Note: The data presented in this table is for illustrative purposes to demonstrate the type of information that would be generated from a kinetic study.
Future Research Directions and Interdisciplinary Perspectives
Development of Highly Selective and Efficient Synthetic Routes
While the synthesis of 5-Chloropentanoic anhydride (B1165640) can be achieved from its corresponding carboxylic acid, future research will likely focus on developing more selective, efficient, and sustainable synthetic methodologies. Current methods for synthesizing carboxylic anhydrides often involve reagents that can be harsh or produce significant waste. nih.govacs.org Therefore, a key research direction will be the exploration of milder and more atom-economical approaches.
Researchers are increasingly interested in environmentally friendly methods for the synthesis of carboxylic anhydrides. nih.govacs.org This includes the development of novel catalytic systems that can operate under mild conditions with high yields. For instance, a highly efficient synthesis of carboxylic anhydrides has been reported using triphenylphosphine (B44618) oxide as a catalyst, which proceeds under neutral conditions with a high yield. nih.gov Future work could adapt such catalytic systems for the specific synthesis of 5-Chloropentanoic anhydride, potentially from 5-chloropentanoic acid, which itself can be synthesized from precursors like 1,4-dichlorobutane (B89584).
Furthermore, continuous flow processes and the use of solid-supported catalysts could offer advantages in terms of safety, scalability, and catalyst recycling, aligning with the principles of green chemistry. noahchemicals.com The development of one-pot syntheses that minimize intermediate purification steps would also be a significant advancement in the efficient production of this compound.
Exploration of Novel Catalytic Systems for this compound Chemistry
The dual functionality of this compound opens up a wide array of possibilities for catalytic transformations. Future research will undoubtedly focus on discovering and developing novel catalytic systems to selectively activate and react with either the anhydride or the chloroalkane moiety.
For the anhydride group, research into catalytic systems for acylation reactions will be prominent. While acid anhydrides are known acylating agents, developing catalysts that enhance their reactivity and selectivity, particularly towards less reactive substrates, is an ongoing area of interest. wikipedia.orglibretexts.org Homogeneous catalysts, such as those based on transition metals, could be explored for specific transformations of the anhydride group. acs.org For example, palladium-catalyzed systems have been developed for the C-H activation of free carboxylic acids, leading to the formation of cyclic anhydrides. nih.gov Similar catalytic principles could be applied to reactions involving this compound.
The chloroalkane group offers a handle for nucleophilic substitution and cross-coupling reactions. Research into developing selective catalysts for these transformations in the presence of the anhydride group will be crucial. This could involve exploring catalysts that are tolerant of the anhydride functionality or developing protecting group strategies to temporarily mask the anhydride during the modification of the chloroalkane.
Integration into Sustainable Chemical Manufacturing Processes
The principles of sustainable chemistry are becoming increasingly important in chemical manufacturing. noahchemicals.com Future research on this compound will likely be guided by these principles, aiming to develop greener and more sustainable processes.
One area of focus will be the use of renewable feedstocks for the synthesis of this compound's precursors. noahchemicals.com While currently derived from petrochemical sources, exploring bio-based routes to compounds like 1,4-dichlorobutane or other suitable starting materials would significantly improve the sustainability profile.
Furthermore, the integration of this compound into circular economy models will be a key research direction. noahchemicals.com This could involve designing processes where the compound is used as a monomer for recyclable polymers or developing methods for its efficient recovery and reuse from reaction mixtures. The development of catalytic processes that minimize waste and energy consumption will also be central to its integration into sustainable manufacturing paradigms. researchgate.netnih.gov
Potential in Functional Materials Design beyond Traditional Polymers
The bifunctional nature of this compound makes it an attractive building block for the design of novel functional materials with tailored properties. While its use in traditional polymer synthesis is a clear application, future research will likely explore more advanced material designs.
The anhydride group can be used for grafting onto surfaces or for the creation of cross-linked polymer networks. The chloroalkane moiety can then be further functionalized to introduce specific properties such as hydrophobicity, bioactivity, or responsiveness to external stimuli. For example, it could be used to create functional porous organic polymers with applications in catalysis or sorption. acs.org
Moreover, this compound could be a precursor for the synthesis of specialty chemicals and materials. The ability to independently modify both functional groups allows for the creation of complex molecular architectures. This could lead to the development of new surfactants, adhesives, or coatings with unique performance characteristics. Research into halogenated phthalic anhydride-based organic charge transfer cocrystals suggests the potential for halogenated anhydrides in the development of materials with interesting photoluminescence properties. acs.org
Application in Bio-orthogonal Chemistry and Chemical Biology
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The chloroalkane functionality of this compound presents a potential entry point into this exciting field.
Haloalkanes are known to be reactive towards specific nucleophiles and can be targeted by certain enzymes. This reactivity could be harnessed for the development of chemical probes to study biological systems. For instance, the chloroalkane handle could be used to attach the molecule to a biomolecule of interest, while the anhydride group could be used to subsequently attach a reporter molecule, such as a fluorophore or a purification tag.
While the direct application of this compound in bio-orthogonal ligation is speculative and would require significant research, the principle of using a bifunctional molecule with distinct reactivities is a common strategy in chemical biology. nih.govnih.gov Future research would need to investigate the reactivity and specificity of this compound with biomolecules and its compatibility with the complex environment of a living cell. The development of bio-orthogonal reactions is a rapidly evolving field, and the unique structure of this compound may inspire the design of new bio-orthogonal pairs. nih.govdntb.gov.ua
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloropentanoic anhydride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acyl chloride intermediates. For example, 5-chloropentanoic acid can be treated with thionyl chloride (SOCl₂) to form 5-chloropentanoic acid chloride, followed by condensation with another equivalent under anhydrous conditions (e.g., using pyridine as a catalyst). Yield optimization requires strict control of temperature (0–5°C during acid chloride formation) and stoichiometric ratios (1:1.05 molar ratio of acid to SOCl₂ to minimize side reactions). Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm anhydride formation (absence of -OH stretch at ~2500–3300 cm⁻¹) .
Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC/GC-MS : To detect residual solvents or byproducts (e.g., unreacted 5-chloropentanoic acid).
- ¹H NMR : Peaks at δ 2.0–2.5 ppm (methylene groups adjacent to carbonyl) and δ 4.1–4.3 ppm (ester linkage protons) confirm structure.
- FT-IR : Absence of broad -OH stretches (from residual acid) and presence of strong C=O stretches (~1800–1850 cm⁻¹) validate anhydride formation.
- Elemental Analysis : Carbon and chlorine content should align with theoretical values (±0.3% deviation) .
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use inert atmosphere (N₂/Ar) to prevent hydrolysis. Store in sealed, desiccated containers at ≤4°C. Reactivity with moisture necessitates anhydrous solvents (e.g., dried DCM or THF). Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Spills should be neutralized with sodium bicarbonate .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) impact the stability of this compound in polar aprotic solvents?
- Methodological Answer : Kinetic studies using ¹H NMR or conductivity measurements can track hydrolysis rates. For example, in DMF, the anhydride’s half-life decreases by 40% at 25°C compared to DCM due to increased solvent polarity. Competing SN2 reactions with nucleophiles (e.g., amines) require monitoring via LC-MS to identify secondary products (e.g., amides). Activation energy barriers for hydrolysis can be calculated using Arrhenius plots from data collected at 15–35°C .
Q. What strategies mitigate byproduct formation during esterification reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., p-TsOH) to optimize regioselectivity.
- Solvent Optimization : Low-polarity solvents (e.g., toluene) reduce side reactions like Cl⁻ elimination.
- Stoichiometric Control : Use a 10–15% excess of alcohol to drive equilibrium toward ester formation. Post-reaction quenching with aqueous NaHCO₃ removes unreacted anhydride .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in complex multi-step syntheses?
- Methodological Answer :
- DFT Calculations : Model transition states for acyl transfer reactions (e.g., B3LYP/6-31G* level) to predict activation energies.
- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction pathways.
- Docking Studies : For enzyme-catalyzed reactions, predict binding affinities with hydrolases to design inhibitors or catalysts .
Q. What experimental designs resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
- High-Resolution MS : Confirm molecular ion peaks to rule out isotopic or adduct interferences.
- Collaborative Studies : Replicate conflicting experiments in independent labs with standardized protocols (e.g., fixed concentration, temperature) .
Data Presentation Guidelines
-
Tables : Include comparative yield data under varying conditions (e.g., solvent, catalyst). Example:
Solvent Catalyst Temp (°C) Yield (%) Purity (HPLC) DCM Pyridine 0 78 99.2 THF None 25 45 95.1 -
Figures : Provide reaction mechanism schematics, Arrhenius plots for stability studies, or chromatograms highlighting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
